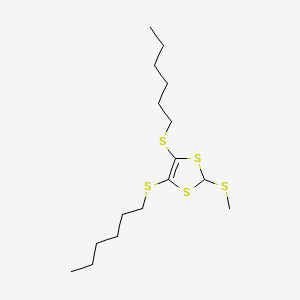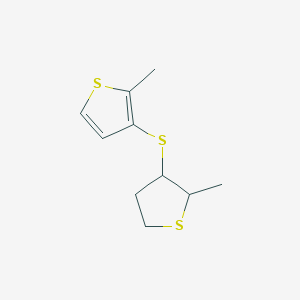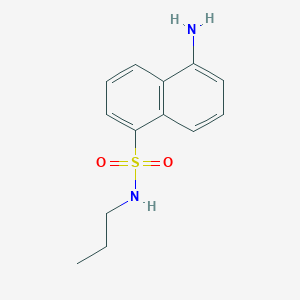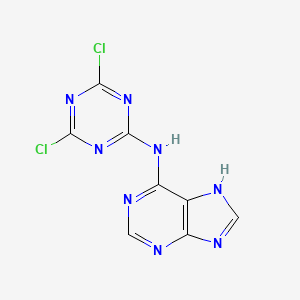![molecular formula C30H24Si B12556546 Dimethylbis[4-(phenylethynyl)phenyl]silane CAS No. 172874-38-3](/img/structure/B12556546.png)
Dimethylbis[4-(phenylethynyl)phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis[4-(phenylethynyl)phenyl]silane is an organosilicon compound with the molecular formula C30H24Si It is characterized by the presence of two phenylethynyl groups attached to a silicon atom, which is also bonded to two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylbis[4-(phenylethynyl)phenyl]silane can be synthesized through a multi-step process involving the reaction of phenylacetylene with dimethyldichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylbis[4-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups.
Substitution: The silicon atom can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Halogenated silanes.
Applications De Recherche Scientifique
Dimethylbis[4-(phenylethynyl)phenyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of dimethylbis[4-(phenylethynyl)phenyl]silane involves its interaction with various molecular targets and pathways. The phenylethynyl groups can participate in π-π interactions with aromatic systems, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethynyltrimethylsilane: Contains a single phenylethynyl group attached to a silicon atom with three methyl groups.
Diphenylethynylsilane: Contains two phenylethynyl groups attached to a silicon atom without additional methyl groups.
Uniqueness
Dimethylbis[4-(phenylethynyl)phenyl]silane is unique due to the presence of two phenylethynyl groups and two methyl groups attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
172874-38-3 |
|---|---|
Formule moléculaire |
C30H24Si |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
dimethyl-bis[4-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C30H24Si/c1-31(2,29-21-17-27(18-22-29)15-13-25-9-5-3-6-10-25)30-23-19-28(20-24-30)16-14-26-11-7-4-8-12-26/h3-12,17-24H,1-2H3 |
Clé InChI |
GXGASOOZBSKBIW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)C#CC2=CC=CC=C2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)

![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)


![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)



![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
